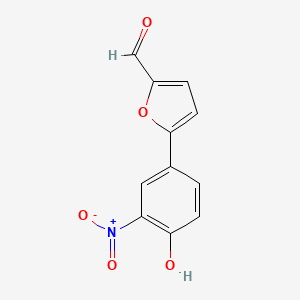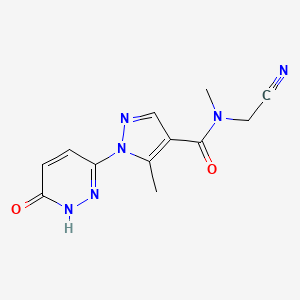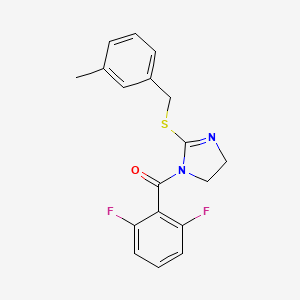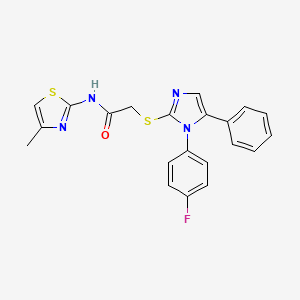![molecular formula C8H11ClN2O2 B2503676 [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride CAS No. 210962-16-6](/img/structure/B2503676.png)
[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride
Descripción general
Descripción
Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, are of interest due to their potential use in non-linear optics . They are often incorporated into layered inorganic compounds, which might serve as the host carriers .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of Grignard reagents and acetic anhydride . For example, 4-Dimethylaminopyridine (DMAP), a derivative of pyridine, can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives often features intermolecular hydrogen bonding . For instance, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of reactions. For instance, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary. For instance, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks for drug development. Their derivatives appear in more than twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The piperidine moiety is often present in drugs due to its favorable pharmacological properties. Scientists continue to discover and evaluate potential drugs containing this structural motif.
Anti-HIV-1 Agents
While specific studies on our compound are limited, related piperidine derivatives have shown promise as anti-HIV-1 agents. Researchers have designed novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their potential .
Antifungal Activity
Although direct data on our compound is scarce, piperidine derivatives have demonstrated antifungal activity. Researchers have synthesized N-(substituted pyridinyl)-1-methyl piperidines and evaluated their effectiveness against fungal pathogens .
Antimicrobial and Antiviral Properties
A specific piperidine derivative, 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate, exhibited comparable activity to the standard antibiotic Amikacin against Bacillus subtilis and Staphylococcus aureus .
Catalysis and Organic Synthesis
Piperidines serve as catalysts in various organic reactions. Their unique reactivity allows for the functionalization of unsaturated intermediates, streamlining complex syntheses .
Mecanismo De Acción
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[methyl(pyridin-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;/h2-5H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRGKRPVJHWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)
![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)




![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)


![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

